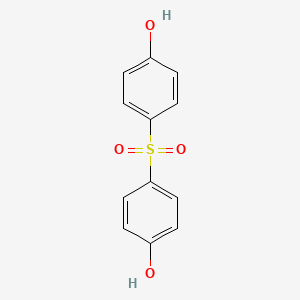

Bisphenol S

Cat. No. B7728063

Key on ui cas rn:

25641-61-6

M. Wt: 250.27 g/mol

InChI Key: VPWNQTHUCYMVMZ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04162270

Procedure details

A mixture of 290 g (3.09 moles) of phenol, 146 g of 98% sulfuric acid and 150 g of o-dichlorobenzene is heated with stirring. When the temperature of the reaction system reaches about 150° C., the mixture begins to boil, giving off an azeotropic mixture of water and o-dichlorobenzene, which is condensed and separated into two phases, i.e., water and o-dichlorobenzene. The o-dichlorobenzene is continuously returned to the reaction mixture. With continuous heating, when the amount of the aqueous phase reaches 52 ml, the temperature of reaction mixture is about 180° C. Subsequently o-dichlorobenzene containing small amounts of water and phenol is completely distilled off over a period of 3 hours by reducing a pressure of the reaction system to produce the dried reaction mixture in a solid state, while adjusting the temperature to 175° to 185° C. When analyzed by gas chromatography, the dried reaction mixture is found to contain 0.9% by weight of 2,4'-dihydroxydiphenylsulfone based on 4,4'-dihydroxydiphenylsulfone present therein (hereinafter referred to as isomer content). A solution of 62 g of sodium hydroxide in 3.5 l of water is added to the residue, 5 g of active carbon is added to the solution, the mixture is filtered and the filtrate is neutralized with sulfuric acid. The resulting crystals are filtered off, then washed with water and dried, giving 332 g of 4,4'-dihydroxydiphenylsulfone, melting at 248° C., in a yield of 91.2% based on the sulfuric acid starting material. When analyzed by gas chromatography, the product is found to contain 0.8% of isomer content.

Yield

91.2%

Identifiers

|

REACTION_CXSMILES

|

[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.S(=O)(=O)(O)O.C1C=C(O)C([S:20]([C:23]2[CH:28]=[CH:27][C:26]([OH:29])=[CH:25][CH:24]=2)(=[O:22])=[O:21])=CC=1.[OH-].[Na+]>O.ClC1C=CC=CC=1Cl>[CH:6]1[C:1]([OH:7])=[CH:2][CH:3]=[C:4]([S:20]([C:23]2[CH:28]=[CH:27][C:26]([OH:29])=[CH:25][CH:24]=2)(=[O:22])=[O:21])[CH:5]=1 |f:3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

290 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)O

|

|

Name

|

|

|

Quantity

|

146 g

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

|

Name

|

|

|

Quantity

|

150 g

|

|

Type

|

solvent

|

|

Smiles

|

ClC1=C(C=CC=C1)Cl

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC=C(C(=C1)O)S(=O)(=O)C2=CC=C(C=C2)O

|

Step Three

|

Name

|

|

|

Quantity

|

62 g

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

|

Name

|

|

|

Quantity

|

3.5 L

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

ClC1=C(C=CC=C1)Cl

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

is heated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reaches about 150° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

giving off

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

condensed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

separated into two phases, i.e., water and o-dichlorobenzene

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the temperature of reaction mixture

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is about 180° C

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

Subsequently o-dichlorobenzene containing small amounts of water and phenol is completely distilled off over a period of 3 hours

|

|

Duration

|

3 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to produce

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the dried reaction mixture in a solid state

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to 175° to 185° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the dried reaction mixture

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

is added to the solution

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the mixture is filtered

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The resulting crystals are filtered off

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1=CC(=CC=C1O)S(=O)(=O)C2=CC=C(C=C2)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 332 g | |

| YIELD: PERCENTYIELD | 91.2% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04162270

Procedure details

A mixture of 290 g (3.09 moles) of phenol, 146 g of 98% sulfuric acid and 150 g of o-dichlorobenzene is heated with stirring. When the temperature of the reaction system reaches about 150° C., the mixture begins to boil, giving off an azeotropic mixture of water and o-dichlorobenzene, which is condensed and separated into two phases, i.e., water and o-dichlorobenzene. The o-dichlorobenzene is continuously returned to the reaction mixture. With continuous heating, when the amount of the aqueous phase reaches 52 ml, the temperature of reaction mixture is about 180° C. Subsequently o-dichlorobenzene containing small amounts of water and phenol is completely distilled off over a period of 3 hours by reducing a pressure of the reaction system to produce the dried reaction mixture in a solid state, while adjusting the temperature to 175° to 185° C. When analyzed by gas chromatography, the dried reaction mixture is found to contain 0.9% by weight of 2,4'-dihydroxydiphenylsulfone based on 4,4'-dihydroxydiphenylsulfone present therein (hereinafter referred to as isomer content). A solution of 62 g of sodium hydroxide in 3.5 l of water is added to the residue, 5 g of active carbon is added to the solution, the mixture is filtered and the filtrate is neutralized with sulfuric acid. The resulting crystals are filtered off, then washed with water and dried, giving 332 g of 4,4'-dihydroxydiphenylsulfone, melting at 248° C., in a yield of 91.2% based on the sulfuric acid starting material. When analyzed by gas chromatography, the product is found to contain 0.8% of isomer content.

Yield

91.2%

Identifiers

|

REACTION_CXSMILES

|

[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.S(=O)(=O)(O)O.C1C=C(O)C([S:20]([C:23]2[CH:28]=[CH:27][C:26]([OH:29])=[CH:25][CH:24]=2)(=[O:22])=[O:21])=CC=1.[OH-].[Na+]>O.ClC1C=CC=CC=1Cl>[CH:6]1[C:1]([OH:7])=[CH:2][CH:3]=[C:4]([S:20]([C:23]2[CH:28]=[CH:27][C:26]([OH:29])=[CH:25][CH:24]=2)(=[O:22])=[O:21])[CH:5]=1 |f:3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

290 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)O

|

|

Name

|

|

|

Quantity

|

146 g

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

|

Name

|

|

|

Quantity

|

150 g

|

|

Type

|

solvent

|

|

Smiles

|

ClC1=C(C=CC=C1)Cl

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC=C(C(=C1)O)S(=O)(=O)C2=CC=C(C=C2)O

|

Step Three

|

Name

|

|

|

Quantity

|

62 g

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

|

Name

|

|

|

Quantity

|

3.5 L

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

ClC1=C(C=CC=C1)Cl

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

is heated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reaches about 150° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

giving off

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

condensed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

separated into two phases, i.e., water and o-dichlorobenzene

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the temperature of reaction mixture

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is about 180° C

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

Subsequently o-dichlorobenzene containing small amounts of water and phenol is completely distilled off over a period of 3 hours

|

|

Duration

|

3 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to produce

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the dried reaction mixture in a solid state

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to 175° to 185° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the dried reaction mixture

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

is added to the solution

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the mixture is filtered

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The resulting crystals are filtered off

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1=CC(=CC=C1O)S(=O)(=O)C2=CC=C(C=C2)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 332 g | |

| YIELD: PERCENTYIELD | 91.2% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |